molecular formula C7H6ClNO2 B1584082 2-Chloro-6-methylnicotinic acid CAS No. 30529-70-5

2-Chloro-6-methylnicotinic acid

Cat. No. B1584082
CAS RN: 30529-70-5
M. Wt: 171.58 g/mol
InChI Key: ACQXHCHKMFYDPM-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinic acid, also known as 2-Chloro-6-methyl-3-pyridinecarboxylic acid, is a derivative of nicotinic acid . It has a molecular formula of C7H6ClNO2, an average mass of 171.581 Da, and a mono-isotopic mass of 171.008713 Da .


Synthesis Analysis

The synthesis of 2-Chloro-6-methylnicotinic acid involves halogenations, hydrolysis reaction, and reducing dehalogenation . It may also be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, which is required for the preparation of a europium complex for staining the nucleolus of NIH 3T3, HeLa, and HDF cells .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylnicotinic acid consists of a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position .


Physical And Chemical Properties Analysis

2-Chloro-6-methylnicotinic acid is a solid at room temperature . The melting point is 154 °C .

Scientific Research Applications

Coordination Compounds and Structural Diversity

2-Chloro-6-methylnicotinic acid plays a significant role in the formation of various silver(I) coordination compounds. The synthesis and crystal structures of these compounds, which include different forms such as coordination polymers, hydrogen-bonded coordination dimers, and linear structures, highlight the structural diversity that can arise from similar ligands under the same conditions. This demonstrates the complexity and unpredictability of hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties (Aakeröy & Beatty, 1999).

Antibacterial Applications

2-Hydroxy-6-methylnicotinic acid and its complexes have been studied for their antibacterial properties. The ligand coordinates through O,O-chelation with transition metal ions to form octahedral complexes. These complexes have shown promising in-vitro antibacterial activities against various bacteria, indicating potential applications in the development of new antibacterial agents (Verma & Bhojak, 2018).

Neurotropic Action Studies

Research has been conducted on the neurotropic action of 2-substituted methanoisoindoles derived from 2-chloro-6-methylnicotinic acid. The process involves the synthesis of various compounds and their hydrochlorides, showcasing the chemical versatility of 2-chloro-6-methylnicotinic acid and its derivatives in neurotropic research (Lebedev et al., 1981).

Microbial Production and Biotransformation

The microbial production of hydroxylated heterocyclic carboxylic acid derivatives using strains like Ralstonia/Burkholderia sp. illustrates the biotransformation capabilities of 2-chloro-6-methylnicotinic acid. This includes the production of 2-hydroxy-6-chloronicotinic acid and other derivatives, indicating its utility in biotechnological applications (Tinschert et al., 2000).

Enzymatic Degradation and Environmental Applications

Studies on the degradation of 6-methylnicotinic acid by bacterial strains such as Ralstonia and Burkholderia highlight the environmental applications of 2-chloro-6-methylnicotinic acid. The discovery of these strains and their ability to degrade and transform 6-methylnicotinic acid into useful compounds points to its potential use in environmental bioremediation (Tinschert et al., 1997).

Chemical Synthesis and Ligand Design

The compound has been utilized in the synthesis of novel complexes and in exploring their structural and magnetic properties. Studies like these provide insights into the fundamental chemistry of nicotinic acid derivatives and their potential use in materials science and catalysis (Luo et al., 2014).

Safety And Hazards

2-Chloro-6-methylnicotinic acid is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with skin or eyes, rinse immediately with plenty of water . If inhaled, remove the person from exposure and ensure they are in a place with fresh air .

properties

IUPAC Name

2-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQXHCHKMFYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184585
Record name 2-Chloro-6-methylnicotinic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylnicotinic acid

CAS RN

30529-70-5
Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Synthesis routes and methods

Procedure details

2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 m) was heated at 125° for 2 hours with phosphorus oxychloride (10 ml). The reaction mixture was poured onto ice, the solid was collected and crystallised from aqueous ethanol to give colourless fine needles of 2-chloro-6-methylnicotinic acid (72%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
NI Shramm, NA Podushkina, VS Zalesov… - Pharmaceutical …, 1981 - Springer
… A solution of 0.01 mole of the 2-chloro-6-methylnicotinic acid alkylamide and 0.01 mole of the arylamine in 20 ml of 50% acetic acid was boiled for 6 h, cooled, and neutralized with a 10…
Number of citations: 5 link.springer.com
CB Aakeröy, AM Beatty - Journal of molecular structure, 1999 - Elsevier
… structures of (6-methylnicotinic acid) (6- methylnicotinato)silver(I), di (6-methylnicotinic acid) silver(I) nitrate, (2-chloro-6-methylnicotinato) silver(I), di (2-chloro-6-methylnicotinic acid) …
Number of citations: 24 www.sciencedirect.com
P Nantka-Namirski, J Piechaczek - Polish Journal of Pharmacology …, 1974 - europepmc.org
… Some transformations of 2-chloro-6-methylnicotinic acid. - Abstract - Europe PMC … Some transformations of 2-chloro-6-methylnicotinic acid. …
Number of citations: 4 europepmc.org
SK VERMA, N BHOJAK - researchgate.net
… Concentrated HCl (3 ml) and glacial acetic acid (3 ml) were added to a 10 ml aqueous suspension of 2-chloro-6-methylnicotinic acid (1.72 g, 10 mmol). This mixture was taken in Erlen-…
Number of citations: 2 www.researchgate.net
SK Verma, N Bhojak - 2018 - academia.edu
… Concentrated HCl (3 ml) and glacial acetic acid (3 ml) were added to a 10 ml aqueous suspension of 2chloro-6-methylnicotinic acid (1.72 g, 10 mmol). This mixture was taken in Erlen-…
Number of citations: 3 www.academia.edu
AA Lebedev, IA Markushina, GE Marinicheva… - Pharmaceutical …, 1981 - Springer
… A solution of 0.01 mole of the 2-chloro-6-methylnicotinic acid alkylamide and 0.01 mole of the arylamine in 20 ml of 50% acetic acid was boiled for 6 h, cooled, and neutralized with a 10…
Number of citations: 4 link.springer.com
LM Demina, VK Danilova, LP Drovosekova… - Pharmaceutical …, 1993 - Springer
… It should be noted that the amides Ia-i react with more difficulty with arylamines than the analogous 2-chloro6-methylnicotinic acid amides [6], which apparently is connected with the …
Number of citations: 1 link.springer.com
FR Louka, SS Massoud, TK Haq, M Koikawa… - Polyhedron, 2017 - Elsevier
… 4-Pyridylmethanol, 3-methoxypyridine, 2-bromo-4-methylpyrdine and 2-chloro-6-methylnicotinic acid were purchased from TCI. All other chemicals were commercially available and …
Number of citations: 23 www.sciencedirect.com
JS Scott, AL Gill, L Godfrey, SD Groombridge… - Bioorganic & medicinal …, 2012 - Elsevier
… 6-Methyl pyridines (Scheme 2) were synthesized by conversion of 2-chloro-6-methylnicotinic acid 36 to amide 37 via formation of the acid chloride followed by addition of trans-4-…
Number of citations: 17 www.sciencedirect.com
I Mohammed, MK Parai, X Jiang… - ACS medicinal …, 2012 - ACS Publications
… Commercially available 2-chloronicotinic acid 6a and 2-chloro-6-methylnicotinic acid 6b were converted to acyl chlorides and separately coupled with o-anisidine in basic conditions to …
Number of citations: 33 pubs.acs.org

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